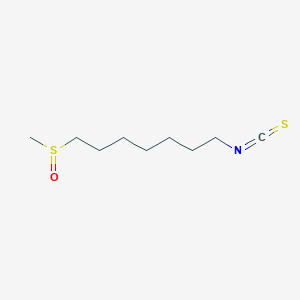

7-Methylsulfinylheptyl isothiocyanate

描述

1-Isothiocyanato-7-(methylsulfinyl)heptane has been reported in Sabia japonica and Eutrema japonicum with data available.

Extract from watercress; structure in first source

属性

IUPAC Name |

1-isothiocyanato-7-methylsulfinylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS2/c1-13(11)8-6-4-2-3-5-7-10-9-12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYHCBGORZWBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431578 | |

| Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129244-98-0 | |

| Record name | 7-Methylsulfinylheptyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129244-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isothiocyanato-7-(methylsulfinyl)heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Methylsulfinylheptyl Isothiocyanate: A Comprehensive Technical Guide to its Natural Sources and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylsulfinylheptyl isothiocyanate (7-MSI) is a naturally occurring isothiocyanate found in a variety of cruciferous vegetables. Isothiocyanates are a class of sulfur-containing compounds that have garnered significant interest in the scientific community for their potential health benefits, including chemopreventive and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of 7-MSI, methods for its extraction and quantification, and its mechanisms of action involving key cellular signaling pathways.

Natural Sources of this compound

7-MSI is primarily found in plants of the Brassicaceae family, also known as cruciferous vegetables. The compound is not present in its active form in intact plant tissues but exists as its precursor, a glucosinolate called 7-methylsulfinylheptyl glucosinolate. When the plant is damaged, for instance, by chewing or cutting, the enzyme myrosinase is released and hydrolyzes the glucosinolate to produce 7-MSI.

The most prominent natural sources of this compound include:

-

Wasabi (Wasabia japonica) : A plant native to Japan, its rhizome is a rich source of various isothiocyanates, including 7-MSI.

-

Horseradish (Armoracia rusticana) : This root vegetable is known for its pungent flavor, which is attributed to its high concentration of isothiocyanates. 7-MSI has been identified as a minor isothiocyanate in horseradish root[1].

-

Watercress (Nasturtium officinale) : This aquatic plant is a notable source of 7-MSI and its precursor glucosinolate[2].

-

Other Cruciferous Vegetables : While less documented for their 7-MSI content specifically, other cruciferous vegetables like cabbage, cauliflower, kale, and broccoli are known to contain a variety of isothiocyanates and may contain 7-MSI in smaller quantities[3].

Quantitative Data

Quantifying the exact concentration of 7-MSI in fresh plant material is challenging due to its volatile nature and the enzymatic conversion process. However, studies have provided estimates of its precursor or total isothiocyanate content in these sources.

| Plant Source | Compound | Concentration | Notes |

| Watercress (Nasturtium officinale) | 7-Methylsulfinylheptyl glucosinolate | 3.9 - 7.5 µmol/g dry wt | Concentration of the precursor glucosinolate varies between different accessions. |

| Horseradish (Armoracia rusticana) | Total Isothiocyanates | ~1658.1 - 1900.7 mg/kg fresh weight | 7-MSI is a minor component of the total isothiocyanates. |

| Wasabi (Wasabia japonica) | Total Isothiocyanates | ~1773 - 3144 mg/kg fresh weight | The total isothiocyanate content can vary based on growing conditions and plant part. |

Experimental Protocols

The extraction and quantification of 7-MSI from plant sources require specific methodologies to ensure the accurate measurement of this reactive compound. The following protocols are based on established methods for isothiocyanate analysis.

Extraction of this compound

This protocol outlines a general procedure for the extraction of 7-MSI from fresh plant material for subsequent analysis.

Materials:

-

Fresh plant material (e.g., wasabi rhizome, horseradish root, watercress)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (anhydrous)

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Sample Preparation: Thoroughly wash and pat dry the fresh plant material. Chop the material into small pieces to facilitate homogenization.

-

Enzymatic Hydrolysis: Homogenize the plant material in deionized water (e.g., a 1:5 ratio of plant material to water) for 1-2 minutes at room temperature. This allows for the enzymatic conversion of glucosinolates to isothiocyanates by myrosinase. Incubate the homogenate for a defined period (e.g., 30-60 minutes) to ensure complete hydrolysis.

-

Solvent Extraction: Add dichloromethane to the homogenate (e.g., a 2:1 ratio of dichloromethane to aqueous homogenate) and mix vigorously for 5-10 minutes to extract the isothiocyanates.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase (dichloromethane) containing the isothiocyanates.

-

Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract using a rotary evaporator at a low temperature (e.g., <30°C) to avoid degradation of the volatile isothiocyanates.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 7-MSI.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Quantification: Quantification is typically performed using an internal standard and a calibration curve generated with a purified 7-MSI standard. The abundance of characteristic ions of 7-MSI is used for quantification.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the quantification of isothiocyanates, often after derivatization to improve detection.

Instrumentation:

-

High-performance liquid chromatograph with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

Procedure (with derivatization):

-

Derivatization: React the isothiocyanate extract with a derivatizing agent such as 1,2-benzenedithiol (B97157) to form a stable, UV-active compound.

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As appropriate for the derivatized product.

-

-

Quantification: Similar to GC-MS, quantification is achieved using an external or internal standard and a calibration curve.

Signaling Pathways and Mechanisms of Action

7-MSI exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway and the Keap1-Nrf2 pathway.

Activation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. 7-MSI has been shown to activate the MAPK pathway, leading to the phosphorylation of key kinases such as p38, JNK, and ERK[4]. This activation can trigger downstream cellular responses that contribute to the observed biological effects of 7-MSI.

Activation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Isothiocyanates, including likely 7-MSI, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.

Conclusion

This compound is a promising bioactive compound found in several commonly consumed cruciferous vegetables. Its ability to modulate key signaling pathways involved in cellular stress responses highlights its potential for further investigation in the context of disease prevention and drug development. The methodologies outlined in this guide provide a framework for the accurate extraction and quantification of 7-MSI, which is essential for advancing our understanding of its biological significance. Further research is warranted to fully elucidate the quantitative distribution of 7-MSI in various natural sources and to explore its full therapeutic potential.

References

- 1. Variability of Bioactive Glucosinolates, Isothiocyanates and Enzyme Patterns in Horseradish Hairy Root Cultures Initiated from Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Isolating 7-Methylsulfinylheptyl Isothiocyanate from Watercress: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Watercress (Nasturtium officinale) is a rich source of various phytochemicals, among which isothiocyanates (ITCs) have garnered significant attention for their potential health benefits. While much of the focus has been on phenethyl isothiocyanate (PEITC), another less abundant but highly potent compound, 7-methylsulfinylheptyl isothiocyanate (7-MSI), has emerged as a molecule of great interest.[1] 7-MSI has demonstrated significant biological activity, including potent induction of phase II detoxification enzymes, anti-inflammatory effects, and modulation of key cellular signaling pathways.[2][3] This technical guide provides an in-depth overview of the isolation of 7-MSI from watercress, tailored for researchers, scientists, and drug development professionals. It details experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways.

Quantitative Data Summary

The concentration and bioactivity of this compound (7-MSI) and its precursor glucosinolate in watercress are critical parameters for its study and potential applications. The following tables summarize key quantitative data gathered from scientific literature.

Table 1: Bioactivity of this compound

| Biological Endpoint | Cell Line | Effective Concentration of 7-MSI | Fold Induction/Inhibition | Reference |

| Quinone Reductase (QR) Induction | Murine Hepatoma Hepa 1c1c7 | 0.2 µM | 2-fold induction | [2][4] |

| Melanin Synthesis Inhibition | B16-F1 Murine Melanoma | 1 µg/mL (approx. 4.8 µM) | ~63% decrease | [5][6] |

| Phospho-IκBα Production Inhibition | LPS-stimulated Raw 264.7 | 1 µg/mL (approx. 4.8 µM) | ~46% decrease | [7] |

| Phospho-mTOR Level Reduction | LPS-stimulated Raw 264.7 | 1 µg/mL (approx. 4.8 µM) | ~34% decrease | [3] |

Table 2: Comparative Potency of Isothiocyanates in Quinone Reductase Induction

| Isothiocyanate | Cell Line | Concentration for 2-fold QR Induction | Relative Potency vs. PEITC | Reference |

| This compound (7-MSI) | Murine Hepatoma Hepa 1c1c7 | 0.2 µM | 25x | [2][4] |

| 8-Methylsulfinyloctyl Isothiocyanate | Murine Hepatoma Hepa 1c1c7 | 0.5 µM | 10x | [2][4] |

| Phenethyl Isothiocyanate (PEITC) | Murine Hepatoma Hepa 1c1c7 | 5.0 µM | 1x | [2][4] |

Experimental Protocols

The following is a detailed, composite methodology for the isolation and quantification of 7-MSI from watercress, based on established protocols in the field.

Plant Material Preparation

-

Harvesting and Freeze-Drying: Harvest fresh watercress aerial parts (leaves and stems). Immediately freeze the material in liquid nitrogen to halt enzymatic activity. Lyophilize the frozen plant material to a constant weight to obtain a fine, dry powder. Store the freeze-dried powder at -80°C in a desiccated environment until extraction.

Extraction of Glucosinolates (Precursors to Isothiocyanates)

This step is crucial as isothiocyanates are formed upon the enzymatic hydrolysis of their glucosinolate precursors.

-

Methanol Extraction: Suspend the freeze-dried watercress powder in 80% (v/v) aqueous methanol. A common ratio is 1 gram of powder to 10-20 mL of solvent.

-

Heating and Sonication: Heat the suspension to reflux for 1-2 hours. This step denatures myrosinase, the enzyme responsible for glucosinolate hydrolysis, ensuring the extraction of intact glucosinolates.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude glucosinolate-enriched extract.

Enzymatic Hydrolysis to Form this compound

-

Reconstitution: Resuspend the crude glucosinolate extract in a phosphate (B84403) buffer (pH 7.0).

-

Myrosinase Addition: Introduce a purified myrosinase enzyme preparation to the suspension. The amount of myrosinase will need to be optimized based on the specific activity of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation to facilitate the complete hydrolysis of 7-methylsulfinylheptyl glucosinolate to 7-MSI.

Isolation and Purification of this compound

-

Liquid-Liquid Extraction: Following enzymatic hydrolysis, perform a liquid-liquid extraction using a non-polar organic solvent such as dichloromethane (B109758) or n-hexane. Add an equal volume of the organic solvent to the aqueous reaction mixture, vortex vigorously, and separate the phases by centrifugation. The more non-polar 7-MSI will partition into the organic phase. Repeat this extraction three times.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under a gentle stream of nitrogen gas to yield the crude 7-MSI.

-

Chromatographic Purification: For higher purity, subject the crude 7-MSI to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. Use a gradient of acetonitrile (B52724) and water as the mobile phase. Collect fractions and monitor for the presence of 7-MSI using a UV detector.

-

Purity Assessment and Identification: Analyze the purified fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and assess the purity of 7-MSI. The mass spectrum should show the characteristic molecular ion for 7-MSI.

Signaling Pathways and Experimental Workflows

The biological effects of 7-MSI are mediated through its interaction with several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying the effects of 7-MSI.

Caption: Experimental workflow for the isolation and bioactivity assessment of 7-MSI.

Caption: 7-MSI inhibits the NF-κB signaling pathway by targeting the IKK complex.

Caption: 7-MSI modulates the mTOR pathway, leading to the induction of autophagy.

Caption: 7-MSI activates the Nrf2 pathway, leading to antioxidant enzyme expression.

Conclusion

This compound is a promising bioactive compound found in watercress with potent cellular activities. Its isolation, while requiring careful optimization of extraction and purification steps, is achievable through standard laboratory techniques. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 7-MSI. The elucidation of its effects on key signaling pathways, such as NF-κB, mTOR, and Nrf2, opens up new avenues for its application in the prevention and treatment of various diseases. Further research is warranted to fully explore the pharmacological properties and clinical relevance of this potent isothiocyanate.

References

- 1. lktlabs.com [lktlabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on the Inhibition of Melanogenesis in B16-F1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]

7-Methylsulfinylheptyl Isothiocyanate and its Glucosinolate Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7-methylsulfinylheptyl isothiocyanate (7-MSI), a naturally occurring isothiocyanate derived from its glucosinolate precursor, 7-methylsulfinylheptyl glucosinolate. Found in cruciferous vegetables such as watercress, 7-MSI has garnered significant interest for its potent biological activities, including the induction of phase II detoxification enzymes and the modulation of cellular signaling pathways. This document details its biosynthesis, chemical properties, and biological effects, supported by quantitative data, experimental protocols, and visual diagrams of its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites found predominantly in plants of the order Brassicales. Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to produce a variety of bioactive compounds, including isothiocyanates. 7-Methylsulfinylheptyl glucosinolate is one such precursor that, upon hydrolysis, yields this compound (7-MSI).[1] 7-MSI has demonstrated significant potential as a chemopreventive agent due to its ability to induce phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress.[1][2] Furthermore, recent studies have elucidated its role in other cellular processes, such as melanogenesis, through the activation of specific signaling pathways.[3][4] This guide aims to consolidate the current knowledge on 7-MSI and its precursor, providing a technical foundation for further research and development.

Biosynthesis and Chemical Structure

The biosynthesis of 7-methylsulfinylheptyl glucosinolate follows the general pathway of aliphatic glucosinolate synthesis, which involves three main stages: chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain.[5] While the specific enzymes for the seven-carbon chain elongation are not fully elucidated, the general pathway is understood to start from methionine.

Chemical Structures

-

7-Methylsulfinylheptyl Glucosinolate: The precursor molecule, containing a β-D-glucopyranose moiety, a sulfonated oxime, and a seven-carbon alkyl chain with a terminal methylsulfinyl group.

-

This compound (7-MSI): The bioactive hydrolysis product, characterized by the isothiocyanate (-N=C=S) functional group.

Quantitative Data

The biological activity of 7-MSI has been quantified in several studies, highlighting its potency in comparison to other isothiocyanates.

| Parameter | Value | Cell Line | Assay | Source |

| Quinone Reductase (QR) Induction | ||||

| Concentration for 2-fold induction | 0.2 µM | Murine Hepatoma (Hepa 1c1c7) | QR Activity Assay | [1][2] |

| Comparative: PEITC concentration for 2-fold induction | 5.0 µM | Murine Hepatoma (Hepa 1c1c7) | QR Activity Assay | [1][2] |

| Melanogenesis Inhibition | ||||

| Reduction in Melanin (B1238610) Synthesis | ~63% | Murine Melanoma (B16-F1) | Melanin Content Assay | [4] |

Experimental Protocols

Extraction of 7-Methylsulfinylheptyl Glucosinolate and Conversion to 7-MSI from Watercress

This protocol is adapted from the methodology described for the extraction of glucosinolates and their hydrolysis products from watercress.[1]

-

Tissue Preparation: Freeze-dry fresh watercress tissue and grind to a fine powder.

-

Extraction of Glucosinolates:

-

Suspend the powdered tissue in 70% methanol (B129727) in water.

-

Heat the suspension to inactivate myrosinase. A common method is to place the samples in a hot water bath (90-92 °C) for approximately 5 minutes until the solvent just boils.[6]

-

Cool the mixture and centrifuge to pellet the solid material.

-

The supernatant contains the intact glucosinolates.

-

-

Purification of Glucosinolates (Optional):

-

The crude extract can be further purified using an ion-exchange column.[6]

-

Apply the extract to the column, wash, and then treat with sulfatase to remove the sulfate (B86663) group, yielding desulfoglucosinolates which can be eluted with water.[6]

-

-

Hydrolysis to 7-MSI:

-

To obtain 7-MSI, rehydrate the freeze-dried watercress powder with deionized water and allow it to stand at room temperature for 1 hour to allow for enzymatic hydrolysis by endogenous myrosinase.[1]

-

Stop the reaction by adding boiling 70% methanol.[1]

-

Centrifuge the mixture and collect the supernatant containing 7-MSI.

-

-

Analysis: The presence and quantity of 7-MSI can be determined using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[1]

Quinone Reductase (QR) Induction Assay

This assay is widely used to measure the induction of phase II enzymes.[1]

-

Cell Culture: Culture murine hepatoma (Hepa 1c1c7) cells in appropriate media and conditions.

-

Treatment: Expose the cells to varying concentrations of 7-MSI for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.

-

QR Activity Measurement: Determine the QR activity in the cell lysates spectrophotometrically by measuring the reduction of a specific substrate (e.g., menadione) in the presence of NADPH.

-

Data Analysis: Calculate the fold induction of QR activity relative to a vehicle-treated control.

Signaling Pathways and Mechanisms of Action

7-MSI exerts its biological effects through the modulation of specific cellular signaling pathways.

Induction of Phase II Enzymes

The primary mechanism by which 7-MSI is thought to exert its chemopreventive effects is through the induction of phase II detoxification enzymes, such as quinone reductase.[1][2] This process is primarily regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. While the direct interaction of 7-MSI with components of this pathway has not been fully detailed, it is hypothesized to act similarly to other isothiocyanates by modifying cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the transcription of ARE-dependent genes.

Caption: Proposed Nrf2-mediated induction of Phase II enzymes by 7-MSI.

MAPK Signaling Pathway in Melanogenesis

In the context of melanogenesis, 7-MSI has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in B16-F1 melanoma cells.[3] Specifically, it induces the phosphorylation of p38, JNK, and ERK1/2. The activation of this pathway ultimately leads to the downregulation of melanogenesis-related proteins and a suppression of melanin synthesis.[3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on the Inhibition of Melanogenesis in B16-F1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revista-agroproductividad.org [revista-agroproductividad.org]

- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 7-Methylsulfinylheptyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylsulfinylheptyl isothiocyanate, a potent inducer of phase II detoxification enzymes, is a sulfur-containing phytochemical found in several cruciferous vegetables, notably watercress (Nasturtium officinale)[1][2][3]. Its biosynthesis is a multi-step process involving chain elongation of the amino acid methionine, formation of a core glucosinolate structure, and subsequent side-chain modifications. This technical guide provides an in-depth overview of the biosynthetic pathway, including the key enzymes, their regulation, quantitative data on metabolite accumulation, and detailed experimental protocols for its study.

The Biosynthetic Pathway of 7-Methylsulfinylheptyl Glucosinolate

The direct precursor to this compound is 7-methylsulfinylheptyl glucosinolate. The biosynthesis of this long-chain aliphatic glucosinolate is a specialized metabolic pathway primarily elucidated in the model plant Arabidopsis thaliana and is understood to be conserved in other Brassicaceae. The pathway can be divided into three main stages:

-

Chain Elongation of Methionine: The carbon chain of methionine is elongated through a series of iterative cycles.

-

Core Glucosinolate Structure Formation: The elongated amino acid is converted into the characteristic glucosinolate core.

-

Side-Chain Modification: The terminal methylthio group is oxidized to a methylsulfinyl group.

The final conversion to this compound occurs upon tissue damage, where the enzyme myrosinase hydrolyzes the glucosinolate precursor.

Chain Elongation of Methionine

The initial phase of the biosynthesis involves the extension of the methionine side chain by multiple methylene (B1212753) (-CH2-) groups to form a C8 amino acid precursor. This process occurs in the chloroplast and involves a cycle of three enzymatic reactions. For the synthesis of the C7 side chain of 7-methylsulfinylheptyl glucosinolate, the cycle is repeated six times.

-

Key Enzymes:

-

Branched-chain aminotransferase 4 (BCAT4): Initiates the cycle by deaminating methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutanoate.

-

Methylthioalkylmalate (MAM) Synthase: Catalyzes the condensation of the α-keto acid with acetyl-CoA. MAM3 is the key isoform responsible for the synthesis of long-chain aliphatic glucosinolates, as it can catalyze all six condensation reactions required for the C7 precursor[4][5][6].

-

Isopropylmalate Isomerase (IPMI): Isomerizes the MAM synthase product.

-

Isopropylmalate Dehydrogenase (IPMD): Catalyzes the oxidative decarboxylation of the isomerized product, yielding a chain-elongated α-keto acid.

-

This elongated α-keto acid can then re-enter the cycle for further elongation or proceed to the core structure formation.

Core Glucosinolate Structure Formation

Once the appropriate chain length is achieved, the elongated amino acid, dihomomethionine (B12077338) (after six rounds of elongation), is converted into the core glucosinolate structure. This part of the pathway involves several enzymatic steps catalyzed by enzymes primarily located at the endoplasmic reticulum.

-

Key Enzymes:

-

Cytochrome P450 monooxygenases (CYP79s): Convert the amino acid to an aldoxime. For long-chain aliphatic glucosinolates, CYP79F2 is the specific enzyme that metabolizes long-chain elongated methionine derivatives[7].

-

Cytochrome P450 monooxygenases (CYP83s): Further oxidize the aldoxime. CYP83A1 is involved in the metabolism of aliphatic aldoximes.

-

C-S lyase (SUR1): Cleaves the S-alkyl-thiohydroximate intermediate.

-

UDP-glucosyltransferase (UGT74B1): Adds a glucose moiety to form a desulfoglucosinolate.

-

Sulfotransferase (SOT): Catalyzes the final step of sulfation to yield the mature glucosinolate, 7-methylthioheptyl glucosinolate.

-

Side-Chain Modification

The final modification to produce 7-methylsulfinylheptyl glucosinolate is the S-oxygenation of the methylthio group.

-

Key Enzyme:

-

Flavin-monooxygenase GS-OX (FMOGS-OX): This family of enzymes catalyzes the conversion of methylthioalkyl glucosinolates to methylsulfinylalkyl glucosinolates. Several isoforms exist (FMOGS-OX1-7), and they exhibit broad substrate specificity, being able to act on both short and long-chain glucosinolates[8][9][10].

-

Formation of this compound

The bioactive isothiocyanate is released upon tissue disruption, which brings the 7-methylsulfinylheptyl glucosinolate into contact with the enzyme myrosinase (a thioglucosidase). Myrosinase hydrolyzes the thioglucosidic bond, leading to an unstable aglycone that spontaneously rearranges to form this compound.

Regulatory Network

The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level, primarily by a network of R2R3-MYB transcription factors.

-

Key Transcription Factors:

-

MYB28 and MYB29: These are the master regulators of aliphatic glucosinolate biosynthesis. MYB28 plays a more dominant role in controlling the basal levels of these compounds, while MYB29 is more involved in their induction in response to stimuli like methyl jasmonate[11][12][13][14]. Double mutants of myb28 and myb29 are almost completely devoid of aliphatic glucosinolates.

-

MYB76: Also involved in the regulation of aliphatic glucosinolate biosynthesis, but its role appears to be secondary to MYB28 and MYB29[11].

-

These transcription factors control the expression of the biosynthetic genes, including the MAM, CYP79, CYP83, and other downstream genes. The expression of these regulatory and biosynthetic genes is also influenced by developmental cues and environmental signals such as sulfur availability and hormone levels[14].

Quantitative Data

The accumulation of 7-methylsulfinylheptyl glucosinolate and other related glucosinolates varies significantly between plant species, tissues, and developmental stages.

Table 1: Glucosinolate Content in Arabidopsis thaliana

| Glucosinolate | Tissue | Concentration (µmol/g dry wt) | Reference |

| 7-methylsulfinylheptyl glucosinolate | Rosette Leaves | ~2-3 | [9] |

| 8-methylsulfinyloctyl glucosinolate | Rosette Leaves | ~5-10 | [9] |

| Total Aliphatic Glucosinolates | Rosette Leaves | 7-23 | [9] |

| Total Glucosinolates | Seeds | ~63 | [9] |

Table 2: Glucosinolate and Isothiocyanate Content in Watercress (Nasturtium officinale)

| Compound | Tissue | Concentration (ng/g dry extract) | Reference |

| Gluconasturtiin | Flowers | 82.11 ± 0.63 | [15][16] |

| Leaves | 32.25 ± 0.74 | [15][16] | |

| Stems | 9.20 ± 0.11 | [15][16] | |

| Phenethyl isothiocyanate | Flowers | 273.89 ± 0.88 | [15][16] |

| Leaves | 125.02 ± 0.52 | [15][16] | |

| Stems | 64.7 ± 0.9 | [15][16] |

Note: While specific quantitative data for 7-methylsulfinylheptyl glucosinolate in watercress is not detailed in the provided search results, its presence is confirmed[1][2][3]. The tables highlight the variability in glucosinolate content across tissues.

Table 3: Kinetic Parameters of MAM3 from Arabidopsis thaliana

| Substrate (ω-(methylthio)-2-oxoalkanoate) | Km (µM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) | Reference |

| 4-Methylthio-2-oxobutanoate (C4) | 15 ± 2 | 11.2 ± 0.3 | 0.01 | 667 | [12] |

| 5-Methylthio-2-oxopentanoate (C5) | 10 ± 1 | 14.8 ± 0.3 | 0.013 | 1300 | [12] |

| 6-Methylthio-2-oxohexanoate (C6) | 8 ± 1 | 16.2 ± 0.4 | 0.014 | 1750 | [12] |

| 7-Methylthio-2-oxoheptanoate (C7) | 7 ± 1 | 15.5 ± 0.4 | 0.014 | 2000 | [12] |

| 8-Methylthio-2-oxooctanoate (C8) | 6 ± 1 | 13.8 ± 0.3 | 0.012 | 2000 | [12] |

| 9-Methylthio-2-oxononanoate (C9) | 5 ± 1 | 11.5 ± 0.3 | 0.01 | 2000 | [12] |

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC

This protocol is adapted from established methods for glucosinolate analysis[1][17][18][19].

Objective: To extract and quantify 7-methylsulfinylheptyl glucosinolate from plant tissue.

Materials:

-

Freeze-dried plant material

-

DEAE-Sephadex A-25 resin

-

Aryl sulfatase (Helix pomatia)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Sinigrin (B192396) (internal standard)

-

HPLC system with a C18 column and UV detector (229 nm)

Procedure:

-

Extraction:

-

Weigh ~100 mg of freeze-dried, finely ground plant material into a 2 mL tube.

-

Add 1 mL of 70% methanol pre-heated to 75°C. Add a known amount of sinigrin as an internal standard.

-

Vortex for 30 seconds and incubate at 75°C for 10 minutes to inactivate myrosinase.

-

Centrifuge at 5,000 x g for 10 minutes. Collect the supernatant.

-

-

Purification:

-

Prepare a small column with DEAE-Sephadex A-25 resin.

-

Apply the supernatant to the column. The glucosinolates will bind to the resin.

-

Wash the column with 70% methanol and then with water to remove impurities.

-

-

Desulfation:

-

Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate (B86663) group, producing desulfoglucosinolates.

-

-

Elution and Analysis:

-

Elute the desulfoglucosinolates from the column with ultrapure water.

-

Freeze-dry the eluate and redissolve in a known volume of water.

-

Analyze the sample by HPLC on a C18 column using a water:acetonitrile gradient.

-

Detect desulfoglucosinolates at 229 nm.

-

Identify and quantify peaks by comparison to known standards and the internal standard.

-

Heterologous Expression and Purification of His-tagged MAM3

This protocol provides a general workflow for the expression and purification of a His-tagged enzyme from E. coli[20][21][22][23].

Objective: To produce and purify recombinant MAM3 for enzymatic assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography resin

-

Lysozyme (B549824), DNase I

Procedure:

-

Expression:

-

Transform the E. coli expression strain with the MAM3 expression vector.

-

Grow a culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).

-

Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer.

-

Add lysozyme and DNase I and incubate on ice.

-

Lyse the cells by sonication.

-

Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

-

-

Purification:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the supernatant onto the resin.

-

Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged MAM3 protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

In Vitro Enzyme Assay for FMOGS-OX

This protocol is based on methods used for characterizing FMOGS-OX activity[8][9].

Objective: To determine the S-oxygenating activity of recombinant FMOGS-OX.

Materials:

-

Purified recombinant FMOGS-OX enzyme

-

Substrate: 7-methylthioheptyl glucosinolate (or its desulfo- form)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the 7-methylthioheptyl glucosinolate substrate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified FMOGS-OX enzyme.

-

Incubate the reaction for a specific time period.

-

Stop the reaction by adding a quenching agent (e.g., methanol or by heat inactivation).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of 7-methylsulfinylheptyl glucosinolate.

-

Quantify the product formation to determine the enzyme activity.

Visualizations

Caption: Biosynthesis of this compound.

Caption: Workflow for Glucosinolate Analysis by HPLC.

Caption: Transcriptional Regulation of Aliphatic Glucosinolates.

References

- 1. m.youtube.com [m.youtube.com]

- 2. iosrphr.org [iosrphr.org]

- 3. Plant Secondary Metabolism [bsw3.naist.jp]

- 4. eprints.ums.edu.my [eprints.ums.edu.my]

- 5. enzyme-database.org [enzyme-database.org]

- 6. EC 2.3.3.17 [iubmb.qmul.ac.uk]

- 7. Subclade of Flavin-Monooxygenases Involved in Aliphatic Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. frontiersin.org [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. MYB Transcription Factors Regulate Glucosinolate Biosynthesis in Different Organs of Chinese Cabbage (Brassica rapa ssp. pekinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. ijcrt.org [ijcrt.org]

- 14. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. iba-lifesciences.com [iba-lifesciences.com]

- 20. neb.com [neb.com]

- 21. cytivalifesciences.com [cytivalifesciences.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Assay and heterologous expression in Pichia pastoris of plant cell wall type-II membrane anchored glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

7-Methylsulfinylheptyl Isothiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylsulfinylheptyl isothiocyanate (7-MSI) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress. Derived from the enzymatic hydrolysis of its glucosinolate precursor, 7-methylsulfinylheptyl glucosinolate, 7-MSI has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of 7-MSI, detailed experimental protocols for its analysis and biological evaluation, and a summary of its known mechanisms of action, particularly its role as a chemopreventive agent and a modulator of cellular signaling pathways.

Physical and Chemical Properties

Precise experimental determination of all physical properties of this compound is not widely available in the literature. The data presented below is a combination of experimentally derived values and estimations from reliable chemical databases.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NOS₂ | [1][2][3] |

| Molecular Weight | 219.37 g/mol | [3] |

| CAS Number | 129244-98-0 | [1][2] |

| Appearance | Not explicitly stated; likely an oil | N/A |

| Boiling Point | 396.00 to 397.00 °C @ 760.00 mm Hg (estimated) | N/A |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

| Water Solubility | 0.34 g/L (predicted) | [5] |

| logP (Octanol-Water Partition Coefficient) | 1.55 (ChemAxon), 2.69 (ALOGPS) | [4] |

| Flash Point | 193.5 °C (380.0 °F) TCC (estimated) | N/A |

Spectral Data

Detailed spectral analyses are crucial for the identification and quantification of 7-MSI.

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features |

| Mass Spectrometry (LC-MS) | [M+H]⁺ ion: Detected.[6] Fragmentation: A major fragment ion of [M+H⁺ – 163] is observed for the N-acetylcysteine conjugate, corresponding to the loss of the N-acetylcysteine residue.[6] |

| ¹H NMR | Data for the per-O-acetylated glucosinolate precursor is available: ¹H NMR (DMSO-d6): δ 1.22–1.41 (m, 6H, H-10-H-12), 1.42–1.60 (m, 4H, H-9, H-13).[7] |

| ¹³C NMR | Data for the per-O-acetylated glucosinolate precursor is available.[7] |

| Infrared (IR) Spectroscopy | Data not readily available. The characteristic isothiocyanate (-N=C=S) stretch is expected around 2050-2150 cm⁻¹. |

Experimental Protocols

Synthesis and Extraction

7-MSI is typically obtained through the enzymatic hydrolysis of its precursor, 7-methylsulfinylheptyl glucosinolate, which can be synthesized or extracted from natural sources like watercress.

Protocol 3.1.1: Synthesis of Per-O-acetylated 7-methylsulfinylheptyl glucosinolate (Precursor)

A detailed multi-step synthesis involving the selective oxidation of ω-methylsulfanylalkyl thiohydroximate precursors has been described. This process includes the coupling reaction with 1-thio-β-D-glucopyranose, followed by O-sulfation of the intermediate thiohydroximates and subsequent deprotection of the sugar moiety. For a detailed protocol, refer to the supplementary materials of the cited literature.[7]

Protocol 3.1.2: Enzymatic Hydrolysis to this compound

The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase. This reaction occurs naturally when plant tissue is damaged.[8][9][10]

-

Principle: Myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with the glucosinolates upon tissue disruption (e.g., crushing or homogenization). The enzyme cleaves the thioglucosidic bond, leading to an unstable aglycone that rearranges to form the isothiocyanate.[11]

-

General Procedure:

-

Homogenize plant material (e.g., watercress) in water to initiate the enzymatic reaction.

-

Incubate the mixture at room temperature to allow for complete hydrolysis.

-

The resulting isothiocyanate, being less polar than its glucosinolate precursor, can be extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

The organic extract is then dried and concentrated to yield the crude isothiocyanate, which can be further purified by chromatography.

-

Biological Activity Assays

Protocol 3.2.1: Quinone Reductase Induction Assay in Hepa 1c1c7 Cells

This assay is a widely used method to screen for potential chemopreventive agents that induce phase II detoxification enzymes.[12][13][14][15]

-

Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with various concentrations of 7-MSI. A known inducer, such as β-naphthoflavone, is used as a positive control.

-

Assay Procedure:

-

After a 24-48 hour incubation period, the cells are lysed.

-

The quinone reductase activity in the cell lysate is measured spectrophotometrically by monitoring the reduction of a specific substrate, such as menadione (B1676200) or 2,6-dichlorophenolindophenol (DCPIP), in the presence of NADPH.

-

The protein concentration of the lysate is determined using a standard method (e.g., BCA assay) to normalize the enzyme activity.

-

The concentration of 7-MSI required to double the quinone reductase activity (CD value) is calculated. For 7-MSI, a concentration of 0.2 µM is required for a two-fold induction of quinone reductase.[12]

-

Protocol 3.2.2: Melanin (B1238610) Content Assay in B16-F1 Cells

This assay is used to evaluate the effect of 7-MSI on melanogenesis.[16][17]

-

Cell Culture: B16-F1 mouse melanoma cells are cultured in DMEM supplemented with FBS and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), in the presence or absence of various concentrations of 7-MSI. A known inhibitor of melanogenesis, such as kojic acid or arbutin, can be used as a positive control.

-

Assay Procedure:

-

After a 72-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of 1 N NaOH containing 10% DMSO.

-

The cell lysates are heated to solubilize the melanin.

-

The melanin content is quantified by measuring the absorbance of the lysate at a wavelength of 405-490 nm using a microplate reader.[18][19][20]

-

A standard curve is generated using synthetic melanin to determine the melanin concentration in the samples. 7-MSI has been shown to decrease melanin synthesis by approximately 63% at a concentration of 1 µg/mL.[16]

-

Protocol 3.2.3: Western Blot Analysis of MAPK Signaling Pathway

This protocol details the investigation of the effect of 7-MSI on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38, JNK, and ERK1/2.[21][22][23][24][25]

-

Cell Culture and Treatment: B16-F1 cells are cultured to 70-80% confluency and then treated with 7-MSI (e.g., 1 µg/mL) for various time points (e.g., 15 and 30 minutes).

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, and anti-JNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

-

Biological Activity and Signaling Pathways

7-MSI exhibits a range of biological activities, primarily centered around its chemopreventive and anti-inflammatory properties.

Induction of Phase II Enzymes

7-MSI is a potent inducer of phase II detoxification enzymes, most notably quinone reductase.[12] This induction is a key mechanism of its chemopreventive effects, as these enzymes play a crucial role in neutralizing carcinogens and reactive oxygen species.

Caption: Nrf2-mediated induction of Phase II enzymes by 7-MSI.

Modulation of MAPK Signaling Pathway

7-MSI has been shown to activate the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK1/2.[26][27] This activation can lead to various cellular outcomes, including the regulation of melanogenesis.

Caption: 7-MSI-mediated activation of MAPK pathway and inhibition of melanogenesis.

Inhibition of Melanogenesis

By activating the MAPK pathway, 7-MSI leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. This, in turn, suppresses the expression of melanogenesis-related proteins like tyrosinase and tyrosinase-related protein-1 (TRP-1), ultimately leading to a reduction in melanin synthesis.[16][26]

Caption: Logical workflow of melanogenesis inhibition by 7-MSI.

Conclusion

This compound is a promising bioactive compound with well-documented chemopreventive and skin-whitening properties. Its ability to induce phase II enzymes and modulate the MAPK signaling pathway underscores its potential for further investigation in drug development and cosmetology. This technical guide provides a foundational resource for researchers, offering a consolidated overview of its properties and detailed experimental protocols to facilitate future studies into its mechanisms and applications. Further research is warranted to fully elucidate its physical and chemical characteristics and to explore its full therapeutic potential.

References

- 1. 1-Isothiocyanato-7-(methylsulfinyl)heptane [webbook.nist.gov]

- 2. This compound | C9H17NOS2 | CID 9837367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Showing Compound 1-Isothiocyanato-7-(methylsulfinyl)heptane (FDB017799) - FooDB [foodb.ca]

- 5. PhytoBank: Showing this compound (PHY0076408) [phytobank.ca]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of quinone reductase activity by stilbene analogs in mouse Hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on the Inhibition of Melanogenesis in B16-F1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. jfda-online.com [jfda-online.com]

- 19. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mesoscale.com [mesoscale.com]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. This compound - Immunomart [immunomart.com]

7-Methylsulfinylheptyl Isothiocyanate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylsulfinylheptyl isothiocyanate (7-MSI) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. This compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological effects of 7-MSI, focusing on its anti-inflammatory, antioxidant, chemoprotective, and skin-whitening properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Furthermore, key signaling pathways modulated by 7-MSI, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and autophagy pathways, are elucidated through structured diagrams.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways.

1.1. Chemoprotection and Induction of Phase II Enzymes:

A significant aspect of 7-MSI's biological activity is its potent induction of phase II detoxification enzymes, such as quinone reductase (QR).[1] These enzymes play a crucial role in protecting cells from carcinogens and oxidative stress by enhancing the detoxification and elimination of harmful substances. 7-MSI has been shown to be a more potent inducer of QR than other well-known isothiocyanates like phenylethyl isothiocyanate (PEITC).[1]

1.2. Anti-inflammatory Effects:

7-MSI demonstrates notable anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] This anti-inflammatory action is primarily mediated through the inhibition of the NF-κB signaling pathway.

1.3. Antioxidant Activity:

The antioxidant effects of 7-MSI are linked to its ability to activate the Nrf2-antioxidant response element (ARE) signaling pathway. This pathway upregulates the expression of various antioxidant enzymes, thereby protecting cells from oxidative damage.

1.4. Skin Whitening and Anti-aging Effects:

7-MSI has been investigated for its potential applications in dermatology. It inhibits melanin (B1238610) synthesis in melanoma cells, suggesting its utility as a skin-whitening agent.[3] This effect is mediated by the downregulation of key melanogenesis-related proteins. Additionally, by activating autophagy, 7-MSI may contribute to anti-aging effects by promoting the removal of damaged cellular components.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

| Biological Activity | Assay | Cell Line | Concentration | Result | Reference |

| Chemoprotection | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | 0.2 µM | Two-fold induction of QR activity | [1] |

| Skin Whitening | Melanin Synthesis Inhibition | Murine Melanoma B16-F1 | 1 µg/mL | ~63% decrease in melanin synthesis | [3] |

| Anti-inflammation | TNF-α Inhibition | Murine Macrophage Raw 264.7 | 1 µg/mL | Significant reduction in LPS-induced TNF-α | [4] |

| Autophagy Induction | LC3-II Expression | Murine Melanoma B16-F1 | 1 µg/mL | Increased expression of LC3-II | [3] |

Key Signaling Pathways

3.1. MAPK Signaling Pathway in Melanogenesis Inhibition:

7-MSI activates the MAPK signaling pathway, which in turn downregulates the expression of melanogenesis-related proteins, leading to the inhibition of melanin synthesis.

3.2. NF-κB Signaling Pathway in Inflammation:

7-MSI inhibits the activation of the NF-κB pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines.

3.3. Autophagy Induction Pathway:

7-MSI induces autophagy, a cellular process for degrading and recycling cellular components. This is characterized by the increased expression of key autophagy markers like Beclin-1 and LC3-II.

Experimental Protocols

4.1. Quinone Reductase (QR) Activity Assay:

This assay measures the induction of QR, a key phase II enzyme, in response to 7-MSI treatment.

-

Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 7-MSI (e.g., 0.1 to 10 µM) for 48 hours.

-

Lysis: Cells are lysed with a solution containing digitonin.

-

Assay Reaction: The lysate is mixed with a reaction mixture containing FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT, and menadione.

-

Measurement: The reduction of MTT is measured spectrophotometrically at 610 nm. The QR activity is calculated based on the rate of MTT reduction.

4.2. Melanin Content Assay in B16-F1 Cells:

This protocol quantifies the effect of 7-MSI on melanin production in melanoma cells.

-

Cell Culture: B16-F1 mouse melanoma cells are cultured in DMEM with 10% FBS.

-

Treatment: Cells are seeded in 6-well plates and treated with 7-MSI (e.g., 1 µg/mL) for 72 hours. α-melanocyte-stimulating hormone (α-MSH) can be used to induce melanogenesis.[3]

-

Cell Lysis: Cells are washed with PBS and lysed with 1N NaOH.

-

Measurement: The melanin content in the lysate is measured by reading the absorbance at 405 nm using a spectrophotometer. The results are normalized to the total protein content of each sample.[5][6]

4.3. NF-κB Nuclear Translocation Assay (Immunofluorescence):

This method visualizes and quantifies the inhibition of NF-κB nuclear translocation by 7-MSI.

-

Cell Culture: Raw 264.7 macrophage cells are cultured on glass coverslips in 24-well plates.

-

Treatment: Cells are pre-treated with 7-MSI for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[7]

-

Imaging and Analysis: Images are captured using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of nuclear translocation.[1]

4.4. Autophagy Assessment by Western Blotting for LC3 and Beclin-1:

This protocol detects the induction of autophagy by measuring the levels of key autophagy-related proteins.

-

Cell Culture and Treatment: Cells (e.g., B16-F1) are treated with 7-MSI for a specified time.

-

Protein Extraction: Cells are lysed in RIPA buffer, and total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LC3 and Beclin-1, followed by HRP-conjugated secondary antibodies.[3]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to LC3-II (a hallmark of autophagy) and the expression level of Beclin-1 are analyzed.[8][9][10]

Conclusion and Future Directions

This compound is a promising natural compound with a wide spectrum of biological activities relevant to chemoprevention, anti-inflammatory therapies, and dermatology. Its mechanisms of action, centered on the modulation of the MAPK, NF-κB, and autophagy signaling pathways, provide a solid foundation for its potential therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Future research should focus on in-depth in vivo studies to validate the preclinical findings and to explore the pharmacokinetic and safety profiles of 7-MSI. Further investigation into the synergistic effects of 7-MSI with other therapeutic agents could also open new avenues for its clinical application.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of this compound on the Inhibition of Melanogenesis in B16-F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

7-Methylsulfinylheptyl isothiocyanate as a phase II enzyme inducer

An In-depth Technical Guide to 7-Methylsulfinylheptyl Isothiocyanate (7-MSI) as a Phase II Enzyme Inducer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (7-MSI) is a potent, naturally occurring phytochemical found in cruciferous vegetables, most notably watercress.[1][2][3] As a member of the isothiocyanate (ITC) family, 7-MSI has garnered significant scientific interest for its remarkable efficacy in inducing phase II detoxification enzymes, which play a critical role in cellular defense against carcinogens and oxidative stress.[1][2][4] Mechanistic studies reveal that 7-MSI exerts its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5] This document provides a comprehensive technical overview of 7-MSI, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of key biological and experimental processes.

Introduction to this compound (7-MSI)

Isothiocyanates (ITCs) are a class of sulfur-containing compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites in cruciferous vegetables.[1][6][7] The hydrolysis is catalyzed by the myrosinase enzyme upon plant tissue disruption, such as through chewing.[6][7] 7-MSI is an aliphatic isothiocyanate identified as a powerful inducer of phase II enzymes, a group of proteins that detoxify electrophiles and reactive oxygen species, thereby protecting cells from DNA damage.[1][2][4] Studies have shown that 7-MSI is significantly more potent in this regard than other well-known ITCs, such as β-phenylethyl isothiocyanate (PEITC).[1][2] This high potency makes 7-MSI a compelling candidate for further investigation in chemoprevention and drug development.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The primary mechanism by which 7-MSI induces phase II enzymes is through the activation of the Nrf2-ARE pathway.[4][8] This pathway is a central regulator of the cellular antioxidant and detoxification response.

-

Under Basal Conditions : The transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[5][9] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[6][9]

-

Activation by 7-MSI : As an electrophilic molecule, 7-MSI is believed to react with highly reactive cysteine residues on the Keap1 protein. This modification disrupts the Keap1-Nrf2 complex.[6]

-

Nrf2 Translocation and Gene Expression : Freed from Keap1-mediated repression, Nrf2 translocates into the nucleus.[5][6][9] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of its target genes.[5] This binding initiates the transcription of a wide array of cytoprotective genes, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs).[4][8]

Quantitative Data on Phase II Enzyme Induction

A key measure of the potency of an inducer is the concentration required to double the activity of a phase II enzyme, such as Quinone Reductase (QR), often denoted as the CD value. Comparative studies in murine hepatoma Hepa 1c1c7 cells have demonstrated the superior potency of 7-MSI.

| Compound | Source | Cell Line | Assay | Concentration for 2-fold Induction (CD value) | Reference |

| 7-Methylsulfinylheptyl ITC (7-MSI) | Watercress | Murine Hepatoma Hepa 1c1c7 | Quinone Reductase (QR) | 0.2 µM | [2] |

| 8-Methylsulfinyloctyl ITC | Watercress | Murine Hepatoma Hepa 1c1c7 | Quinone Reductase (QR) | 0.5 µM | [2] |

| β-Phenylethyl ITC (PEITC) | Watercress | Murine Hepatoma Hepa 1c1c7 | Quinone Reductase (QR) | 5.0 µM | [2] |

Table 1: Comparative Potency of Isothiocyanates in Inducing Quinone Reductase.

The data clearly indicates that 7-MSI is 25 times more potent than PEITC and 2.5 times more potent than its close structural analog, 8-methylsulfinyloctyl ITC, at inducing the key phase II enzyme Quinone Reductase.[2]

Experimental Protocols

Evaluating the efficacy of 7-MSI as a phase II enzyme inducer involves a series of well-established in vitro assays.

Cell Culture

-

Cell Lines : Murine hepatoma Hepa 1c1c7 cells are widely used for QR induction assays.[1][2] Human hepatoma HepG2 cells are also commonly used, particularly for studies involving human-relevant metabolism and ARE-reporter constructs.[8][10]

-

Culture Conditions : Cells are typically cultured in appropriate media (e.g., α-MEM for Hepa 1c1c7, DMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[10] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]

Quinone Reductase (QR) Activity Assay

This assay measures the enzymatic activity of NQO1, a hallmark of phase II enzyme induction.

-

Plating and Treatment : Plate Hepa 1c1c7 cells in 96-well plates and allow them to adhere.

-

Induction : Expose the cells to a range of 7-MSI concentrations for 24-48 hours.

-

Lysis : Wash the cells with PBS and lyse them using a digitonin-containing lysis buffer.

-

Enzymatic Reaction : Add the cell lysate to a reaction mixture containing menadione (B1676200) (which is reduced by QR) and MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]. The reduction of MTT to a colored formazan (B1609692) product by QR is measured spectrophotometrically.

-

Protein Normalization : In parallel wells, determine the total protein content (e.g., using a crystal violet stain) to normalize the QR activity.

-

Data Analysis : Calculate the specific activity of QR and determine the concentration of 7-MSI that causes a two-fold increase in activity (the CD value).

ARE-Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the Nrf2-ARE pathway.[11][12]

-

Cell Transfection : Transfect HepG2 cells with a reporter plasmid containing the firefly luciferase gene under the control of multiple ARE sequences.[13] A second plasmid containing a constitutively expressed Renilla luciferase is often co-transfected to serve as an internal control for transfection efficiency.[13] Stably transfected cell lines (like HepG2-ARE-C8) can also be used.[12]

-

Treatment : After allowing cells to recover and express the reporters, treat them with 7-MSI for a specified period (e.g., 12-24 hours).

-

Lysis : Wash the cells with PBS and lyse them using a specific reporter lysis buffer.[12][14]

-

Luminometry : Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and appropriate substrates.[11][12][14]

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over vehicle-treated control cells.[12]

Western Blot for Nrf2 Nuclear Translocation

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

-

Treatment and Harvesting : Treat cultured cells with 7-MSI for a short duration (e.g., 1-4 hours) to capture the translocation event.

-

Fractionation : Harvest the cells and perform subcellular fractionation using a commercial kit or established protocols to separate the cytoplasmic and nuclear protein fractions.

-

Protein Quantification : Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Probe the membrane with a primary antibody specific to Nrf2. Use antibodies against marker proteins like Lamin B (for the nuclear fraction) and α-tubulin or GAPDH (for the cytoplasmic fraction) to verify the purity of the fractions.

-

Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

-

Analysis : Analyze the band intensity to show an increase in Nrf2 protein in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction upon treatment with 7-MSI.[15]

Conclusion and Future Directions

This compound stands out as a particularly potent inducer of phase II detoxification enzymes, operating through the well-defined Nrf2-ARE signaling pathway.[1][2] Its efficacy, which is an order of magnitude greater than that of other ITCs like PEITC, highlights its potential as a lead compound in the development of novel chemopreventive agents.[2] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological activities of 7-MSI and similar compounds. Future research should focus on in vivo studies to confirm its efficacy and pharmacokinetic profile, explore its effects on a broader range of cytoprotective genes, and elucidate its potential therapeutic applications in diseases where oxidative stress is a key pathological factor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. Frontiers | Induction of Phase 2 Antioxidant Enzymes by Broccoli Sulforaphane: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E [frontiersin.org]

- 7. Induction of Phase 2 Antioxidant Enzymes by Broccoli Sulforaphane: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Enhanced Nrf2-Dependent Induction of Glutathione in Mouse Embryonic Fibroblasts by Isoselenocyanate Analog of Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Luciferase Assay System Protocol [promega.sg]

- 15. researchgate.net [researchgate.net]

The Role of Sanguinarine, a Putative Analog of 7-MSI, in MAPK Signaling Pathway Activation: A Technical Guide

Disclaimer: Extensive literature searches for "7-MSI" and "7-methyl-sanguinarine-6-iminium" did not yield specific information on this compound. This guide focuses on the well-characterized benzophenanthridine alkaloid, sanguinarine (B192314) , which is structurally related to the requested compound and has established roles in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented herein for sanguinarine may provide insights into the potential activities of its derivatives.

Executive Summary